A Technical Guide to the Thermodynamic Properties and pKa of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid
A Technical Guide to the Thermodynamic Properties and pKa of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is an analog of the endogenous amino acid L-aspartic acid.[1] Its structural similarity to asparagine, with a hydroxylated amide nitrogen, confers upon it unique chemical and biological properties, including the ability to interact with various enzymes and metal ions.[2][3] This technical guide provides a comprehensive overview of the thermodynamic properties and acid dissociation constants (pKa) of this molecule. An in-depth understanding of these parameters is crucial for applications in drug design, particularly in the development of enzyme inhibitors and metal-chelating agents, as they govern the molecule's charge state, solubility, and interaction with biological targets at physiological pH.[4]
Introduction to (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is a non-proteinogenic α-amino acid derivative.[3] Its structure features a chiral center at the α-carbon, an α-amino group, an α-hydroxyl group, and a β-hydroxamate group. This combination of functional groups makes it a versatile molecule with significant potential in medicinal chemistry.[5] The hydroxamic acid moiety is a particularly effective metal chelator, a property that is exploited in the design of inhibitors for various metalloenzymes.[6]
The biological activity and pharmacokinetic profile of any ionizable drug candidate are intrinsically linked to its acid-base properties. The protonation state of a molecule affects its ability to cross cell membranes, bind to receptors, and its overall solubility. Therefore, a precise determination of the pKa values and a thorough understanding of the thermodynamics of its protonation/deprotonation equilibria are fundamental for rational drug design and development.[7]
Acid-Base Properties: pKa Values
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is a polyprotic acid with three ionizable functional groups: the α-carboxylic acid, the α-amino group, and the hydroxamic acid group. The pKa values for these groups dictate the charge of the molecule at a given pH. While specific experimental data for this exact molecule is sparse in the literature, we can estimate the pKa values based on analogous compounds, namely aspartic acid and other amino acid hydroxamates.[8]
The dissociation equilibria are as follows:
H₃L⁺ ⇌ H₂L + H⁺ (pKa₁) H₂L ⇌ HL⁻ + H⁺ (pKa₂) HL⁻ ⇌ L²⁻ + H⁺ (pKa₃)
| Functional Group | Estimated pKa Range | Predominant Species Below pKa | Predominant Species Above pKa |
| α-Carboxylic Acid | ~1.9 - 2.5 | -COOH | -COO⁻ |
| α-Amino Group | ~8.8 - 9.8 | -NH₃⁺ | -NH₂ |
| Hydroxamic Acid | ~8.5 - 9.5 | -CONHOH | -CONHO⁻ |
Note: These are estimated values. The actual pKa values can be influenced by the presence of the other functional groups in the molecule.
The overlapping pKa values of the α-amino and hydroxamic acid groups suggest that the deprotonation of these two sites may occur concurrently.[8] This highlights the importance of precise experimental determination for a definitive understanding of the molecule's ionization behavior.
Thermodynamic Properties of Dissociation
The thermodynamic parameters of dissociation, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide deeper insight into the protonation/deprotonation processes. These values can be determined experimentally using techniques such as Isothermal Titration Calorimetry (ITC).[9][10]
-
Gibbs Free Energy (ΔG): Related to the pKa by the equation ΔG = -RTln(Ka) = 2.303 RT(pKa), where R is the gas constant and T is the absolute temperature. It represents the overall spontaneity of the dissociation.
-
Enthalpy (ΔH): Represents the heat absorbed or released during the dissociation process. It reflects the energetic changes associated with bond breaking and formation.
-
Entropy (ΔS): Represents the change in disorder of the system upon dissociation. It is influenced by factors such as the release of solvent molecules upon ion solvation.
Experimental Determination of pKa and Thermodynamic Properties
Accurate determination of pKa and thermodynamic parameters is essential for drug development. The following are standard, field-proven methodologies.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.[7][12]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat changes associated with binding events or reactions, including protonation/deprotonation.[9][10] In a single experiment, ITC can determine the enthalpy change (ΔH), and from this, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[9][10]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for determining thermodynamic properties using ITC.
Factors Influencing Thermodynamic Properties and pKa
Several factors can influence the pKa and thermodynamic properties of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid:
-
Temperature: pKa values and thermodynamic parameters are temperature-dependent. For endothermic dissociations (positive ΔH), an increase in temperature will lead to a decrease in pKa.
-
Ionic Strength: The presence of salts in the solution can affect the activity of the ions, thereby influencing the measured pKa. It is crucial to maintain a constant ionic strength during experiments.[12]
-
Solvent Composition: The polarity of the solvent can significantly impact the stability of the charged and uncharged species, thus altering the pKa.[13] For sparingly soluble compounds, measurements may be performed in co-solvent mixtures.[11]
Significance in Drug Development
A thorough understanding of the physicochemical properties of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is paramount for its potential application in drug development:
-
Target Binding: The charge state of the molecule at physiological pH (~7.4) will determine its ability to form ionic interactions with the active site of a target enzyme or receptor.
-
Metal Chelation: The hydroxamic acid moiety is a potent metal chelator.[6] The pKa of this group is critical in determining the pH range over which it can effectively bind to metal ions, such as the zinc ion in the active site of many metalloenzymes.
-
Pharmacokinetics: The overall charge of the molecule influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a neutral species is generally more likely to cross biological membranes than a charged one.
-
Formulation: Knowledge of the pKa values is essential for developing stable and effective pharmaceutical formulations, as it dictates the solubility of the compound at different pH values.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties and pKa of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. While specific experimental data for this molecule is limited, this guide has outlined the theoretical framework, established experimental methodologies for their determination, and highlighted the critical importance of these parameters in the context of drug discovery and development. For researchers and scientists working with this promising molecule, a detailed experimental characterization of its acid-base and thermodynamic properties is a crucial next step in unlocking its full therapeutic potential.
References
-
Potentiometric Study of Hydroxamic Acids in Non-Aqueous Media. (2015). International Journal of Scientific & Engineering Research, 6(5), 1083-1087. [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. [Link]
-
Sigurskjold, B. W. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 146-153. [Link]
-
Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. (2021). The Journal of Physical Chemistry B, 125(30), 8375-8384. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. [Link]
-
Stability Constants of Complexes of N-arylhydroxamic Acids With Some Bivalent Metal Ions. (n.d.). PubMed. [Link]
-
Using isothermal titration calorimetry for the determination of thermodynamic properties in ligand-protein interaction and protein-protein. (n.d.). Dimensions. [Link]
-
Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. (2022). Molecules, 27(3), 669. [Link]
-
THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS. (1995). Pure and Applied Chemistry, 67(7), 1117-1240. [Link]
-
Development of Methods for the Determination of pKa Values. (2007). ADMET & DMPK, 5(2), 121-137. [Link]
-
Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. (2022). DEA. [Link]
-
Stability of Metal Chelates of Some Hydroxamic Acid Ligands. (2011). Journal of Chemical & Engineering Data, 56(6), 2891-2895. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Experimental stability constants for metal(II) chelates with α-amino acids. (n.d.). ResearchGate. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
-
Protonation constants of endo- and exogenous L-amino acids and their derivatives in aqueous and mixed solution: Unraveling molecular secrets. (2024). PubMed. [Link]
-
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. (n.d.). PubChem. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2022). Pharmaceuticals, 15(3), 329. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
Solvent Effects on the Protonation Constants of Some α-Amino Acid Esters in 1,4-Dioxane–Water Mixtures. (2007). ResearchGate. [Link]
-
Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]
-
Thermodynamic and Kinetics Studies on Crystallization of L-Aspartic Acid and β form L-Glutamic Acid: Measurement and Modelling. (n.d.). ResearchGate. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
-
Studies on the Protonation Constants and Solvation of α-Amino Acids in Dioxan–Water Mixtures. (1998). ResearchGate. [Link]
-
Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. [Link]
-
(2s)-2-amino-4-[2-(hydroxymethylamino)phenyl]-4-oxobutanoic acid. (n.d.). PubChemLite. [Link]
-
Hydroxylated lecithin. (n.d.). PubChem. [Link]
-
Thermodynamic and kinetics studies on crystallization of L-Aspartic acid and β form L-Glutamic acid: measurement and modelling. (2024). RMIT University. [Link]
-
pka/ pI for aspartic acid question. (2018). Reddit. [Link]
Sources
- 1. L-Aspartic acid β-hydroxamate | Amino Acid Derivatives | 1955-68-6 | Invivochem [invivochem.com]
- 2. L-ASPARTIC ACID BETA-HYDROXAMATE | 1955-68-6 [chemicalbook.com]
- 3. Hydroxylated lecithin | C4H8N2O4 | CID 97663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protonation constants of endo- and exogenous L-amino acids and their derivatives in aqueous and mixed solution: Unraveling molecular secrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid [benchchem.com]
- 6. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
